1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxadiazole moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the piperazine ring: The piperazine ring can be substituted with the oxadiazole moiety through nucleophilic substitution reactions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions could potentially modify the oxadiazole ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Potential therapeutic applications, including anticancer or antiviral activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine
- 1-(2-Bromophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine
- 1-(2-Methylphenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine
Uniqueness
1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, potentially leading to improved pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C13H15FN4O |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H15FN4O/c14-11-3-1-2-4-12(11)18-7-5-17(6-8-18)9-13-16-15-10-19-13/h1-4,10H,5-9H2 |
InChI Key |
QCZZFUAVJHPZTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NN=CO2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.